molecular formula C15H17N3O B15195772 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide CAS No. 6311-40-6

1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide

Cat. No.: B15195772
CAS No.: 6311-40-6
M. Wt: 255.31 g/mol
InChI Key: IKUOXMKRYMSSAY-UHFFFAOYSA-N
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Description

1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide is an organic compound with the molecular formula C15H17N3O. It is a member of the hydrazinecarboxamide family, characterized by the presence of both hydrazine and carboxamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide typically involves the reaction of dimethylhydrazine with diphenylcarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-n,2-diphenylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of various biochemical pathways, which is of particular interest in the development of therapeutic agents .

Properties

CAS No.

6311-40-6

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

1-methyl-1-(N-methylanilino)-3-phenylurea

InChI

InChI=1S/C15H17N3O/c1-17(14-11-7-4-8-12-14)18(2)15(19)16-13-9-5-3-6-10-13/h3-12H,1-2H3,(H,16,19)

InChI Key

IKUOXMKRYMSSAY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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